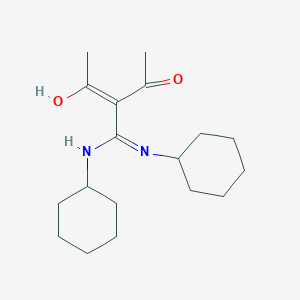
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is a chemical compound with the molecular formula C12H19NO2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at the 3-position are replaced by bis(cyclohexylamino)methylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- typically involves the reaction of pentane-2,4-dione with cyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bis(cyclohexylamino)methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical processes and pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the bis(cyclohexylamino)methylene groups.
3-(bis(methylthio)methylene)pentane-2,4-dione: A similar compound with methylthio groups instead of cyclohexylamino groups.
3-(bis(benzylthio)methylene)pentane-2,4-dione: Another derivative with benzylthio groups.
Uniqueness
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is unique due to the presence of the bis(cyclohexylamino)methylene groups, which impart distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H30N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(E)-2-acetyl-N,N'-dicyclohexyl-3-hydroxybut-2-enimidamide |
InChI |
InChI=1S/C18H30N2O2/c1-13(21)17(14(2)22)18(19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h15-16,21H,3-12H2,1-2H3,(H,19,20)/b17-13- |
Clave InChI |
IXVDHDFVYUWYAP-LGMDPLHJSA-N |
SMILES isomérico |
C/C(=C(\C(=O)C)/C(=NC1CCCCC1)NC2CCCCC2)/O |
SMILES canónico |
CC(=C(C(=O)C)C(=NC1CCCCC1)NC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
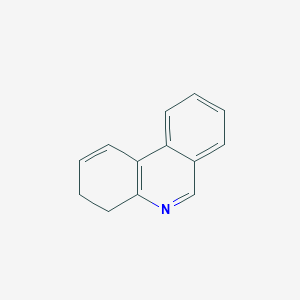
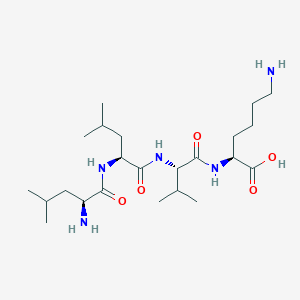

![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
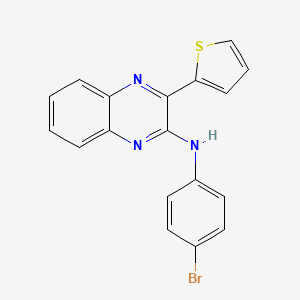
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
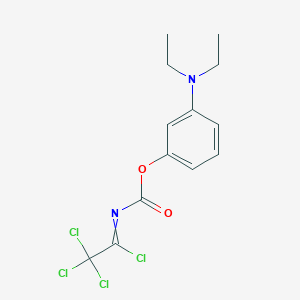
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
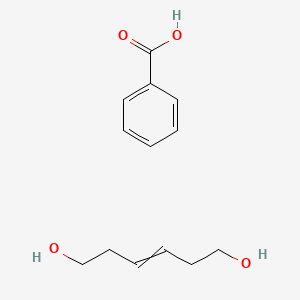
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
